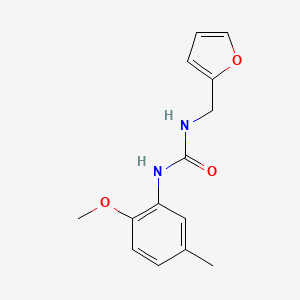![molecular formula C12H12N4OS B5699006 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thioester derivative of tetrazole and has been synthesized using various methods. The compound's unique structure and mechanism of action have been studied extensively, revealing its potential to be used in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the induction of apoptosis. In hypertension research, it has been shown to inhibit the renin-angiotensin-aldosterone system by blocking the angiotensin-converting enzyme. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B pathway.
Biochemical and Physiological Effects
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In hypertension research, it has been shown to lower blood pressure and decrease the expression of pro-inflammatory cytokines. In inflammation research, it has been shown to reduce inflammation and inhibit the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments include its unique structure and mechanism of action, which make it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity, which may require further optimization of the compound's structure and dosage.
Zukünftige Richtungen
For the research on 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone include the optimization of the compound's structure and dosage for its potential therapeutic applications. Further studies are needed to fully understand the compound's mechanism of action and its effects on various signaling pathways. Additionally, more research is needed to explore the compound's potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders.
Synthesemethoden
Several methods have been developed to synthesize 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone. One of the most common methods involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with cyclopropyl methyl ketone in the presence of a base. This reaction yields the desired compound, which can be purified using various techniques, including column chromatography and recrystallization. Other methods involve the use of different starting materials and reaction conditions, such as the use of different ketones or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In hypertension research, it has been shown to lower blood pressure by inhibiting the renin-angiotensin-aldosterone system. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(9-6-7-9)8-18-12-13-14-15-16(12)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINSXNISFDNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)
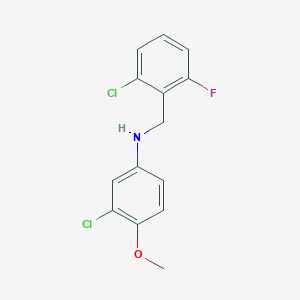
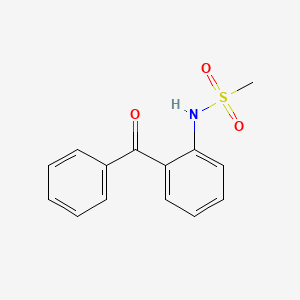
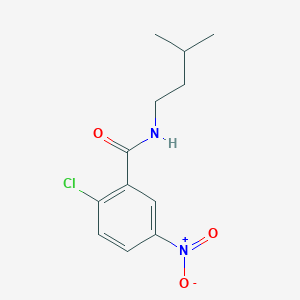
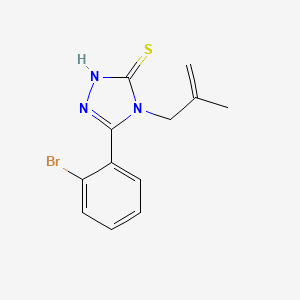
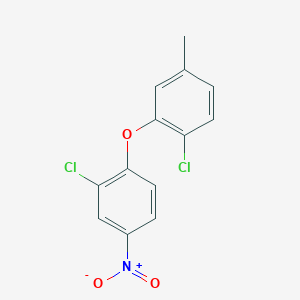
![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)
